Comparative DNA Gyrase Inhibitory Potency of Morpholine-Thiazole Scaffolds vs. Ciprofloxacin
A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines (5a-5l) exhibited DNA gyrase inhibitory activity (IC50 in µg/mL) that was equal to or better than the clinical comparator ciprofloxacin. The most potent compound, 5h, achieved an IC50 of 3.52 µg/mL, compared to ciprofloxacin's 4.32 µg/mL. While these data are for the 4-amine regioisomer, they establish the morpholinophenyl-thiazole scaffold as a validated DNA gyrase inhibitor pharmacophore, implying similar potential for the 5-amine analog [1]. The 5-amino substitution in 2-(4-Morpholinophenyl)thiazol-5-amine is a known synthetic handle for further derivatization, enabling the creation of focused libraries for structure-activity relationship (SAR) studies.
| Evidence Dimension | DNA gyrase inhibition |
|---|---|
| Target Compound Data | IC50 not directly measured for this exact compound; inferred from close structural analogs in the 4-amine series. |
| Comparator Or Baseline | Ciprofloxacin (IC50 = 4.32 µg/mL) and compound 5h (IC50 = 3.52 µg/mL) from the 2-aryl-N-(4-morpholinophenyl)thiazol-4-amine series. |
| Quantified Difference | Compound 5h showed a 1.23-fold improvement in potency over ciprofloxacin. |
| Conditions | In vitro DNA gyrase inhibition assay, IC50 values in µg/mL. |
Why This Matters
This data validates the morpholinophenyl-thiazole scaffold as a viable starting point for developing novel DNA gyrase inhibitors with potency comparable to or exceeding existing fluoroquinolones, guiding procurement for antibacterial drug discovery programs.
- [1] Alshammri, O. M., et al. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors. Advancements in Life Sciences, vol. 11, no. 4, 2024, pp. 912-917. View Source
